molecular formula C11H19ClN2O3S B12338260 methyl 2-((1R,3R)-3-amino-1-hydroxy-4-methylpentyl)thiazole-4-carboxylate hydrochloride CAS No. 921927-91-5

methyl 2-((1R,3R)-3-amino-1-hydroxy-4-methylpentyl)thiazole-4-carboxylate hydrochloride

Cat. No.: B12338260
CAS No.: 921927-91-5
M. Wt: 294.80 g/mol
InChI Key: ZTDMONQBCYZLQK-PRCZDLBKSA-N
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Description

Methyl 2-((1R,3R)-3-amino-1-hydroxy-4-methylpentyl)thiazole-4-carboxylate hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a thiazole ring, which is known for its biological activity and is often found in pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-((1R,3R)-3-amino-1-hydroxy-4-methylpentyl)thiazole-4-carboxylate hydrochloride typically involves multiple steps, starting from readily available precursors. . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((1R,3R)-3-amino-1-hydroxy-4-methylpentyl)thiazole-4-carboxylate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Mechanism of Action

The mechanism of action of methyl 2-((1R,3R)-3-amino-1-hydroxy-4-methylpentyl)thiazole-4-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-((1R,3R)-3-amino-1-hydroxy-4-methylpentyl)thiazole-4-carboxylate hydrochloride is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

921927-91-5

Molecular Formula

C11H19ClN2O3S

Molecular Weight

294.80 g/mol

IUPAC Name

methyl 2-[(1R,3R)-3-amino-1-hydroxy-4-methylpentyl]-1,3-thiazole-4-carboxylate;hydrochloride

InChI

InChI=1S/C11H18N2O3S.ClH/c1-6(2)7(12)4-9(14)10-13-8(5-17-10)11(15)16-3;/h5-7,9,14H,4,12H2,1-3H3;1H/t7-,9-;/m1./s1

InChI Key

ZTDMONQBCYZLQK-PRCZDLBKSA-N

Isomeric SMILES

CC(C)[C@@H](C[C@H](C1=NC(=CS1)C(=O)OC)O)N.Cl

Canonical SMILES

CC(C)C(CC(C1=NC(=CS1)C(=O)OC)O)N.Cl

Origin of Product

United States

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